N(2),3-Ethenodeoxyguanosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHWHZGZQYBCAZ-KJFJCRTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923651 | |
| Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121055-53-6 | |
| Record name | N(2),3-Ethenodeoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121055536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of N 2 ,3 Ethenodeoxyguanosine Formation in Biological Systems
Exogenous Pathways of Formation
Exposure to certain environmental and industrial chemicals can lead to the formation of N(2),3-εdG in the body. These external sources are significant contributors to the presence of this adduct in DNA.
Vinyl Chloride Metabolism and Chloroacetaldehyde (B151913) Reactivity
Vinyl chloride, a known human carcinogen used extensively in the plastics industry, is a primary exogenous source of N(2),3-εdG. acs.orgresearchgate.net In the liver, vinyl chloride is metabolized by the enzyme cytochrome P450 2E1 into highly reactive intermediates, chloroethylene oxide and its rearrangement product, chloroacetaldehyde. researchgate.netnih.gov
Chloroethylene oxide is a potent alkylating agent that can directly bind to DNA. nih.gov Both chloroethylene oxide and chloroacetaldehyde can react with the nitrogen atoms in DNA bases. acs.orgnih.gov Specifically, the reaction of these metabolites with deoxyguanosine residues in DNA leads to the formation of the N(2),3-εdG adduct. nih.govrhea-db.orgfrontiersin.org While other etheno adducts are also formed, N(2),3-εdG is a significant product of vinyl chloride exposure. nih.govnih.govaacrjournals.org The formation of N(2),3-εG in DNA is considered a critical event in the process of vinyl chloride-induced carcinogenesis. aacrjournals.orgox.ac.uk
The reaction of chloroacetaldehyde with the guanine (B1146940) base in double-stranded DNA favors the formation of N(2),3-εG over another isomer, 1,N(2)-ethenoguanine. czytelniamedyczna.pl This is because the N1 position of guanine is involved in hydrogen bonding within the DNA double helix, making the N(2) and N3 positions more accessible for the cyclization reaction with chloroacetaldehyde. frontiersin.orgczytelniamedyczna.pl
Formation from Other Carcinogenic Vinyl Monomers
Besides vinyl chloride, other vinyl monomers that are structurally related can also lead to the formation of etheno adducts, including N(2),3-εdG. acs.orgacs.org The metabolic activation of these compounds often produces reactive electrophiles similar to those derived from vinyl chloride, which can then alkylate DNA bases.
Endogenous Pathways of Formation
N(2),3-εdG is not only formed from external carcinogens but also from processes occurring naturally within the body. These endogenous pathways are primarily linked to oxidative stress and the subsequent degradation of cellular components.
Role of Lipid Peroxidation Products
Lipid peroxidation is a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to their degradation. oup.com This process generates a variety of reactive aldehydes that can damage cellular macromolecules, including DNA. oup.com Several of these aldehyde products have been identified as precursors to N(2),3-εdG. acs.orgebi.ac.uk
Research has shown that specific aldehydes derived from lipid peroxidation can react with deoxyguanosine to form etheno adducts.
4,5-Epoxy-2(E)-decanal: This compound, a primary product of lipid peroxidation, has been shown to react with 2'-deoxyguanosine (B1662781) to form 1,N(2)-etheno-2'-deoxyguanosine. nih.gov It is considered a direct precursor to the formation of etheno adducts. acs.orgnih.gov
4-Oxo-2(E)-nonenal (ONE): ONE is another reactive aldehyde produced during lipid peroxidation. caymanchem.comcaymanchem.com It is known to modify 2'-deoxyguanosine, contributing to the formation of etheno adducts. acs.orgcaymanchem.comcaymanchem.com Studies have demonstrated that 4-oxo-2-alkenals can react with deoxyguanosine to form substituted etheno adducts. nih.gov
The reaction mechanisms of these epoxyaldehydes with deoxyguanosine involve the formation of an initial adduct that can then cyclize to form the stable etheno ring structure. nih.gov
Further research has implicated other lipid peroxidation products in the formation of N(2),3-εdG.
9,12-Dioxo-10(E)-dodecanoic Acid: This dicarbonyl compound, arising from lipid peroxidation, is another precursor to etheno adducts. acs.org
Trans-4-Hydroxy-2-nonenal (HNE): HNE is a major and extensively studied product of lipid peroxidation of omega-6 polyunsaturated fatty acids. scispace.comresearchgate.netnih.gov While HNE itself can react with DNA, its epoxide, 2,3-epoxy-4-hydroxynonanal (B45736), is a key intermediate in the formation of etheno adducts. oup.comnih.govnih.govresearchgate.net The reaction of this epoxide with deoxyguanosine has been shown to yield 1,N(2)-ethenodeoxyguanosine. nih.govnih.gov The formation of N(2),3-εdG from HNE has also been demonstrated, suggesting multiple pathways for its endogenous formation. aacrjournals.org
The table below summarizes the key reactants involved in the formation of N(2),3-Ethenodeoxyguanosine.
| Pathway | Primary Reactant(s) | Metabolic/Chemical Process | Resulting Adduct |
| Exogenous | Vinyl Chloride | Hepatic metabolism by Cytochrome P450 2E1 | This compound |
| Chloroacetaldehyde | Reaction with deoxyguanosine | This compound | |
| Endogenous | Polyunsaturated Fatty Acids | Lipid Peroxidation | Reactive Aldehydes |
| 4,5-Epoxy-2(E)-decanal | Reaction with deoxyguanosine | Etheno Adducts | |
| 4-Oxo-2(E)-nonenal | Reaction with deoxyguanosine | Etheno Adducts | |
| 9,12-Dioxo-10(E)-dodecanoic Acid | Reaction with deoxyguanosine | Etheno Adducts | |
| Trans-4-Hydroxy-2-nonenal | Epoxidation and reaction with deoxyguanosine | Etheno Adducts |
Generation via Oxidative Stress and Reactive Species
The formation of this compound is intrinsically linked to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govmdpi.com ROS can initiate the degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. acs.orgnih.gov
This cascade generates a variety of reactive aldehydes and bis-electrophiles. aimspress.com A key intermediate in the formation of etheno adducts is 4-hydroxy-2-nonenal (HNE), a major product of lipid peroxidation. researchgate.netscispace.com HNE can be further oxidized, for instance by fatty acid hydroperoxides or hydrogen peroxide, to form highly reactive epoxyaldehydes like 2,3-epoxy-4-hydroxynonanal (EHN). aimspress.com These epoxyaldehydes are bifunctional electrophiles that can react with the nucleophilic centers on DNA bases, such as guanine, to form etheno adducts. acs.orgnih.gov The endogenous formation of N(2),3-εG has been demonstrated to occur from lipid peroxidation processes involving precursors such as ethyl linoleate (B1235992) and HNE under peroxidizing conditions. ebi.ac.uk
Table 1: Key Reactive Species and Precursors in Endogenous N(2),3-εdG Formation
| Precursor Molecule | Reactive Intermediate(s) | Role in Adduct Formation |
| Polyunsaturated Fatty Acids (PUFAs) | Lipid hydroperoxides, 4-hydroxy-2-nonenal (HNE) | Initiates the lipid peroxidation cascade leading to reactive aldehydes. acs.org |
| 4-hydroxy-2-nonenal (HNE) | 2,3-epoxy-4-hydroxynonanal (EHN) | A major product of lipid peroxidation that is oxidized to a potent bis-electrophile. aimspress.com |
| Reactive Oxygen Species (ROS) | Hydroxyl radical (•OH), Superoxide (B77818) (O2•−) | Initiates lipid peroxidation by abstracting hydrogen atoms from PUFAs. nih.govmdpi.comacs.org |
Influence of Inflammation-Driven Processes
Chronic inflammation is a significant contributor to the formation of this compound. nih.gov Inflammatory processes are known to induce oxidative and nitrosative stress, leading to an overproduction of ROS and reactive nitrogen species (RNS). oup.comresearchgate.net This environment accelerates lipid peroxidation, thereby increasing the generation of DNA-reactive aldehydes that form etheno adducts. aimspress.comamegroups.org
Studies have shown that oxygen and nitrogen intermediates produced during inflammation can lead to the formation of etheno adducts, likely through mechanisms such as peroxynitrite-mediated lipid peroxidation. oup.com In a mouse model of inflammation characterized by nitric oxide overproduction, researchers observed large (3- to 4-fold) increases in the levels of etheno adducts in the spleen, liver, and kidney, highlighting the systemic impact of localized inflammation on DNA damage. capes.gov.br Furthermore, in pediatric patients with non-alcoholic steatohepatitis (NASH), a condition involving chronic liver inflammation, carcinogenic LPO-derived DNA adducts have been detected in liver biopsies, suggesting a link between inflammation, lipid peroxidation, and the formation of these lesions. amegroups.org
Proposed Chemical Mechanisms of Adduct Formation
The chemical synthesis of this compound involves the reaction of a guanosine (B1672433) derivative with a two-carbon electrophilic agent, creating the characteristic five-membered etheno ring.
Reactions with Bis-Electrophiles
The formation of etheno adducts proceeds through the reaction of DNA with bis-electrophiles, which are molecules containing two electrophilic centers. nih.govnih.govvanderbilt.edu These reactive species can bridge two nucleophilic sites on a DNA base. nih.gov
Endogenously, the key bis-electrophiles are epoxyaldehydes, such as 2,3-epoxybutanal and 2,3-epoxy-4-hydroxynonanal (EHN), which are derived from lipid peroxidation. acs.orgaimspress.com Exogenously, the industrial chemical vinyl chloride is metabolized to chloroacetaldehyde and its more reactive precursor, chlorooxirane (chloroethylene oxide), which are also potent bis-electrophiles that form etheno adducts upon reaction with DNA. nih.govnih.govfrontiersin.org The reaction of these compounds with deoxyguanosine can lead to the formation of N(2),3-εdG, among other adducts. ebi.ac.uknih.gov
Table 2: Examples of Bis-Electrophiles Leading to Etheno Adducts
| Bis-Electrophile | Source |
| Chlorooxirane (Chloroethylene oxide) | Metabolism of vinyl chloride. nih.govnih.gov |
| Chloroacetaldehyde | Metabolism of vinyl chloride. nih.govfrontiersin.org |
| 2,3-Epoxyaldehydes (e.g., EHN) | Endogenous lipid peroxidation. acs.orgnih.govaimspress.com |
| Glycidaldehyde | Industrial chemical. acs.org |
Involvement of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes play a crucial dual role in the formation of this compound. nih.govresearchgate.net Firstly, they are central to the metabolic activation of xenobiotics. For example, CYPs, including CYP2E1, oxidize vinyl chloride to the highly reactive electrophile chlorooxirane, which directly reacts with DNA to form etheno adducts. nih.govvanderbilt.eduacs.org
Secondly, CYP enzymes can be a significant source of endogenous ROS. nih.gov The catalytic cycle of P450 enzymes can become "uncoupled," leading to the release of superoxide radicals and hydrogen peroxide. nih.gov This CYP-driven generation of ROS can initiate or amplify lipid peroxidation, thereby increasing the production of endogenous bis-electrophiles that subsequently form N(2),3-εdG. amegroups.orgnih.gov In conditions like NASH, an induction of hepatic CYP2E1 has been observed, which promotes oxidative stress and the generation of LPO-products that form etheno-DNA adducts. amegroups.org
Intermediates in O6-Substituted Guanosine Reactions
The specific formation of the angular N(2),3-ethenoguanosine isomer, as opposed to the linear 1,N(2)-ethenoguanosine, is favored by a distinct chemical pathway involving O6-substituted guanosine. frontiersin.org When guanosine is unsubstituted, reaction with agents like chloroacetaldehyde primarily yields the 1,N(2)-etheno adduct, albeit in low yields. frontiersin.org
However, if the O6 position of guanosine is blocked, for instance by a benzyl (B1604629) or ethyl group, the reaction with chloroacetaldehyde proceeds via a different mechanism. frontiersin.org It is proposed that instead of an initial alkylation at the N1 position (which leads to the linear isomer), the reaction begins with a condensation between the carbonyl group of the aldehyde and the exocyclic N2-amino group of the O6-substituted guanosine. frontiersin.org This forms an unstable carbinolamine-type intermediate. This intermediate then undergoes an intramolecular cyclization via alkylation at the N3 position, which is now sterically and electronically favored. Subsequent dehydration of this tricyclic intermediate yields the final N(2),3-etheno product. frontiersin.org This mechanism explains why O6-alkylation of guanine, a common form of DNA damage, could predispose that site to the formation of the N(2),3-εdG adduct upon exposure to relevant aldehydes.
Molecular Mechanisms of N 2 ,3 Ethenodeoxyguanosine Genotoxicity and Mutagenesis
Impact on DNA Replication Fidelity
The presence of the N(2),3-εdG adduct in a DNA template presents a significant challenge to the cellular DNA replication machinery. The structural distortion caused by the etheno ring, which prevents the formation of standard Watson-Crick hydrogen bonds, can halt high-fidelity replicative polymerases and necessitate the recruitment of specialized polymerases to bypass the damage, often at the cost of fidelity. nih.govresearchgate.net
High-fidelity replicative DNA polymerases, responsible for the bulk of genomic DNA synthesis, are typically unable to accommodate bulky or structurally distorting lesions in their active sites. researchgate.netnih.gov While direct studies on N(2),3-εdG are complicated by the lability of its glycosidic bond, research on related etheno adducts provides strong evidence for this replication blockage. nih.gov For instance, the replicative human polymerase δ (pol δ) is completely blocked by the structurally similar 1,N2-ethenoguanine (1,N2-ε-G) adduct. nih.govnih.gov This stalling of the replication fork by lesions like N(2),3-εdG is a critical signal for the cell to initiate DNA damage tolerance mechanisms, such as translesion synthesis. researchgate.netnih.gov
To overcome replication blocks at sites of DNA damage, cells employ a mechanism known as translesion synthesis (TLS). researchgate.netnih.gov This process involves specialized, low-fidelity DNA polymerases that can insert nucleotides opposite damaged template bases. researchgate.netyoutube.com The Y-family of DNA polymerases, which includes Pol η, Pol κ, Pol ι, and REV1 in humans, are key players in TLS, each exhibiting distinct specificities and efficiencies for bypassing different types of DNA lesions. nih.govacs.org
Studies utilizing a stabilized analog of N(2),3-εdG have elucidated the roles of various human Y-family polymerases in its bypass. nih.govnih.gov
Pol η and Pol κ: These polymerases are capable of replicating through the N(2),3-εdG lesion. nih.govnih.gov Pol η, in particular, is known for its ability to bypass various lesions, including UV-induced dimers and bulky adducts. nih.govnih.gov Pol κ has demonstrated a specialized role in bypassing bulky N2-guanine adducts. nih.govescholarship.org
Pol ι and REV1: In contrast, Pol ι and REV1 are largely stalled by N(2),3-εdG, managing only to incorporate a single nucleotide opposite the lesion before dissociation. nih.govnih.gov REV1 is highly selective for inserting cytosine (C) opposite guanine (B1146940) (G) or adducted G templates. nih.gov Pol ι often utilizes an induced-fit mechanism, forming Hoogsteen base pairs with template purines. nih.gov
Dpo4 and DinB: The archaeal Y-family polymerase Dpo4 from Sulfolobus solfataricus and its bacterial orthologue DinB (Pol IV) are also studied as models for TLS. Dpo4 has been shown to bypass N(2),3-εdG with considerably high fidelity and few frameshift mutations. researchgate.net
The bypass of N(2),3-εdG by Y-family polymerases is an inefficient and often error-prone process. Steady-state kinetic analyses have quantified the efficiency and fidelity of nucleotide incorporation opposite a stabilized N(2),3-εdG analog by four human Y-family polymerases. nih.govnih.gov
While the correct nucleotide, deoxycytidine triphosphate (dCTP), is generally preferred for insertion opposite the lesion, the relative efficiency of this incorporation varies significantly among the polymerases, with the order being Pol κ > REV1 > Pol η ≈ Pol ι. nih.govnih.gov
A crucial finding is that the misincorporation of deoxythymidine triphosphate (dTTP) is the primary miscoding event for all four of these human Y-family polymerases. nih.govnih.gov Pol ι exhibits the highest frequency of dTTP misincorporation, followed closely by Pol η. nih.govnih.gov
| Polymerase | Relative Efficiency of Correct dCTP Incorporation | Major Miscoding Event | dTTP Misincorporation Frequency |
|---|---|---|---|
| Pol κ | Highest (0.24) | dTTP | Not specified |
| REV1 | High (0.11) | dTTP, dGTP (lower frequency) | Low |
| Pol η | Low (0.027) | dTTP | 0.63 |
| Pol ι | Low (0.026) | dTTP | 0.71 |
Data synthesized from research findings. nih.govnih.gov
The structural basis for this miscoding has been investigated for Pol ι. Crystal structures reveal that Pol ι uses a Hoogsteen-like base pairing mechanism for both dCTP and dTTP opposite N(2),3-εdG. nih.govnih.gov The preferred, correct incorporation of dCTP is explained by the formation of two hydrogen bonds in the N(2),3-εG:dCTP pair, whereas only one hydrogen bond is formed in the mutagenic N(2),3-εG:dTTP pair. nih.govnih.govresearchgate.net
Translesion Synthesis (TLS) Bypass Mechanisms
Miscoding Potential and Mutational Spectrum
The high frequency of misincorporation during TLS bypass directly translates to a high miscoding potential for the N(2),3-εdG lesion in vivo. nih.gov The inefficient repair and long half-life of this adduct in tissues further enhance its mutagenic threat. nih.gov
The predominant misincorporation of thymine (B56734) opposite N(2),3-εdG during DNA replication leads to a specific mutational signature. When the DNA is replicated again, the misinserted thymine will template the incorporation of adenine, completing a G→A transition mutation. nih.gov
This molecular mechanism is consistent with in vivo observations. An indirect assay in E. coli demonstrated that N(2),3-εdG induces G→A transitions with a mutation frequency of approximately 13%. nih.gov Furthermore, the prevalence of G:C to A:T transition mutations in the K-ras oncogene of liver tumors from vinyl chloride-exposed workers strongly suggests the involvement of guanine adducts like N(2),3-εdG in human carcinogenesis. nih.gov
Contributions to Frameshift Mutations
N(2),3-Ethenodeoxyguanosine (N(2),3-εdG) primarily induces base substitution mutations rather than frameshift mutations. mit.edu Research indicates that while this adduct is a potent mutagen, its primary mutagenic outcome is the misincorporation of nucleotides opposite the lesion during DNA replication, leading to G to A transitions. mit.edunih.gov Studies comparing N(2),3-εdG to its isomer, 1,N2-ethenodeoxyguanosine (1,N2-εdG), have shown that the latter is more prone to causing frameshift mutations. mit.edu For N(2),3-εdG, the fidelity of DNA polymerases is noted to be considerably higher, with few frameshifts observed. nih.gov In contrast, the bypass of the 1,N2-εdG adduct by certain DNA polymerases can lead to events such as one-base deletions, a form of frameshift mutation. nih.govacs.org
Comparative Mutagenicity with Isomeric Etheno Adducts (e.g., 1,N2-Ethenodeoxyguanosine)
The mutagenic profile of N(2),3-εdG is distinct when compared to its structural isomer, 1,N2-εdG. N(2),3-εdG is a highly mutagenic lesion that strongly and specifically induces G→A transition mutations. mit.edu This specificity is significant as G to A transitions are observed in oncogenes like K-ras found in tumors associated with vinyl chloride exposure. nih.gov In contrast, 1,N2-εdG exhibits a broader and different mutational spectrum, inducing various base substitutions (such as G→A and G→T) as well as frameshift mutations. mit.edunih.gov
| Feature | This compound (N(2),3-εdG) | 1,N2-Ethenodeoxyguanosine (1,N2-εdG) |
|---|---|---|
| Primary Mutation Type | G→A transitions mit.edu | Various substitutions (G→A, G→T) and frameshifts mit.edunih.gov |
| Frameshift Potential | Low nih.gov | Significant mit.edu |
| Mutation Frequency (in E. coli) | ~13% (G→A) nih.gov | ~2.8% total (G→A, G→T, G→C) nih.gov |
Base Pairing Disruptions and Conformational Effects
Non-Canonical Base Pairing (e.g., Hoogsteen-like Interactions with dCTP and dTTP)
The etheno ring of N(2),3-εdG blocks the Watson-Crick hydrogen bonding face of guanine, forcing non-canonical base pairing during DNA replication. acs.org X-ray crystallography studies have provided direct evidence for this, revealing that DNA polymerase ι (pol ι) accommodates N(2),3-εdG by forming Hoogsteen-like base pairs with incoming nucleotides. nih.govnih.gov This differs from standard Watson-Crick pairing, which involves the N1 and N6/O6 positions of the purine (B94841). wikimedia.orgwikipedia.org Hoogsteen pairing utilizes the N7 atom of the purine, allowing pairing to occur even when the Watson-Crick face is obstructed. wikipedia.org
Specifically, when pol ι encounters N(2),3-εdG, it can pair the adduct with both deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP) through these Hoogsteen-like interactions. nih.govnih.gov Structural analysis shows that the N(2),3-εG:dCTP pair is stabilized by two hydrogen bonds, whereas the N(2),3-εG:dTTP mispair appears to be stabilized by only one hydrogen bond. nih.govnih.gov This structural arrangement helps to explain the miscoding potential of N(2),3-εdG, as it allows for the relatively efficient, albeit incorrect, incorporation of dTTP opposite the lesion. nih.gov
| Base Pair | Number of Hydrogen Bonds | Significance |
|---|---|---|
| N(2),3-εG : dCTP | Two nih.govnih.gov | Represents correct, albeit structurally altered, pairing. |
| N(2),3-εG : dTTP | One nih.govnih.gov | Structural basis for the primary G→A transition mutation. nih.gov |
Structural Perturbations of the DNA Helix
The presence of the bulky N(2),3-εdG adduct and its propensity to form non-canonical base pairs cause significant local distortions in the DNA double helix. The formation of an exocyclic ring across the N2 and N3 positions of guanine inherently disrupts the planarity and hydrogen bonding capacity of the original base. For its isomer, 1,N2-εdG, studies have shown that the structural perturbation is localized to the lesion site and its immediate neighbors, sometimes resulting in a bend in the helical axis. nih.govscispace.com While specific structural studies on N(2),3-εdG within a DNA duplex are limited due to the lability of its glycosidic bond, the requirement for a syn conformation and Hoogsteen pairing during replication implies a substantial deviation from the canonical B-DNA structure. nih.gov This localized disruption is a key feature of its recognition and processing by DNA repair enzymes and translesion synthesis polymerases.
Influence of Glycosyl Bond Conformation (Syn vs. Anti)
The conformation around the N-glycosidic bond, which links the deoxyribose sugar to the guanine base, is a critical determinant of the adduct's mutagenic behavior. In standard B-DNA, purines typically adopt the anti conformation. proteopedia.orgatdbio.com However, the presence of the N(2),3-etheno ring facilitates a rotation around the glycosidic bond into the syn conformation. This conformational switch is crucial for the adduct's ability to form Hoogsteen-like base pairs. researchgate.net
Research on the bypass of N(2),3-εdG by human Y-family DNA polymerase ι has shown that the enzyme's rigid active site actively promotes a substrate-induced conformational change of the adducted template purine from anti to syn. nih.gov This rotation positions the etheno moiety in a way that allows the Hoogsteen edge of the base to be presented to the incoming nucleotide, facilitating the non-canonical pairing with dCTP and the mispairing with dTTP. nih.govresearchgate.net This induced switch to the syn conformation is therefore a fundamental mechanistic step in the mutagenicity of this compound.
Dna Repair Pathways and N 2 ,3 Ethenodeoxyguanosine
Enzymatic Excision and Direct Reversal Mechanisms
The stability of the genome relies on the efficient removal of DNA adducts. For etheno lesions, this is primarily accomplished through the Base Excision Repair (BER) pathway, initiated by DNA glycosylases, and the direct reversal pathway, mediated by dioxygenase enzymes. However, N(2),3-εdG exhibits unique resistance to these repair mechanisms.
DNA glycosylases are the vanguard of the BER pathway, responsible for recognizing and excising damaged bases by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar backbone. nih.govwikipedia.orgyoutube.com While etheno adducts as a class are substrates for BER, the efficiency of this process varies dramatically between different adducts.
Early studies using cell-free homogenates from rat brain tumor cells indicated that N(2),3-ethenoguanine could be excised by an N-glycosylase activity. nih.govnih.gov However, more recent and detailed investigations in mammalian systems have revealed that N(2),3-εdG is a very poor substrate for this pathway. nih.gov In fact, some research states that no definitive repair mechanism for N(2),3-εG has been described in mammals. oup.com This suggests that the BER pathway is not efficiently initiated for this specific lesion, a stark contrast to other etheno adducts like 1,N6-ethenoadenine (εA), which is effectively removed by the alkyladenine DNA glycosylase (AAG, also known as MPG). oup.com
The AlkB family of Iron(II)/α-ketoglutarate-dependent dioxygenases provides a direct reversal repair mechanism for certain DNA lesions, oxidizing alkyl and etheno groups to restore the original base without excising it from the DNA backbone. uchicago.edu This pathway is effective for three of the four etheno adducts. However, research conclusively shows that N(2),3-εdG is not a substrate for the AlkB repair system. nih.gov It is the only etheno lesion that cannot be repaired by AlkB enzymes. nih.gov This innate resistance is a key factor contributing to the adduct's persistence in vivo. nih.gov
The repair efficiency of N(2),3-εdG is remarkably low when compared to its isomeric and related etheno adducts. This difference is the result of its resistance to both the glycosylase-initiated BER pathway and the AlkB-mediated direct reversal pathway. The table below summarizes the stark differences in the primary repair routes for the main etheno adducts.
| Etheno Adduct | Primary BER Glycosylase | Direct Reversal (AlkB family) | Overall Repair Efficiency |
|---|---|---|---|
| N(2),3-ethenodeoxyguanosine (N(2),3-εdG) | Very poor substrate / Inefficiently recognized nih.gov | Not a substrate nih.gov | Very Low / Inefficient |
| 1,N6-ethenodeoxyadenosine (εdA) | Alkyladenine DNA Glycosylase (AAG/MPG) oup.com | ALKBH2 oup.comsemanticscholar.org | High |
| 3,N4-ethenodeoxycytidine (εdC) | SMUG1, TDG oup.com | ALKBH2 mit.edu | Moderate to High |
| 1,N2-ethenodeoxyguanosine (1,N2-εdG) | Alkyladenine DNA Glycosylase (AAG/MPG) (less efficient than for εdA) oup.comresearchgate.net | ALKBH3 oup.com | Moderate |
This differential repair capacity directly leads to the high persistence of N(2),3-εdG within the genome following exposure to agents like vinyl chloride. nih.govnih.gov
Base Excision Repair (BER) Pathway Dynamics
The BER pathway is a multi-step process. wikipedia.org It begins with the DNA glycosylase creating an apurinic/apyrimidinic (AP) site. wikipedia.org This AP site is then recognized and cleaved by an AP endonuclease, followed by DNA synthesis and ligation to restore the correct nucleotide. wikipedia.orgoup.com
For N(2),3-εdG, the primary dynamic governing its interaction with the BER pathway is the failure of efficient initiation. The inability of known mammalian glycosylases to effectively recognize and excise the N(2),3-εG base means that the downstream steps of the pathway are seldom activated for this particular lesion. nih.gov This initial bottleneck is the rate-limiting step and the reason for the adduct's escape from this crucial repair system.
Persistence of this compound in vivo
The consequence of inefficient repair by both BER and direct reversal pathways is the significant persistence of N(2),3-εdG in tissues. nih.gov Studies have shown that following exposure to vinyl chloride, N(2),3-εdG is the most abundant and persistent of the etheno adducts formed in the DNA of target organs. nih.gov This persistence increases the probability of the lesion being present during DNA replication, where it can cause G-to-A transition mutations, which are linked to vinyl chloride-induced carcinogenesis. nih.gov
Quantitative studies measuring the half-life of DNA adducts provide direct evidence of their repair efficiency in vivo. Research involving rats exposed to vinyl chloride has demonstrated the remarkable stability of N(2),3-εG. In contrast to other DNA lesions that are repaired within hours or days, N(2),3-εG can persist for months. nih.govresearchgate.net
The following table presents data on the biological half-life of N(2),3-ethenoguanine in various tissues of adult rats, highlighting its longevity.
| Tissue | Estimated Half-Life (Days) | Reference |
|---|---|---|
| Liver | ~150 | nih.govresearchgate.net |
| Lung | ~150 | nih.govresearchgate.net |
| Kidney | ~75 | researchgate.net |
Implications of Inefficient Repair for Genomic Integrity
The inefficient repair of this compound (N²,3-εdG) poses a significant threat to genomic integrity. nih.gov This specific DNA adduct is notably persistent within tissues, a characteristic that directly correlates with its potential to induce mutations and contribute to carcinogenesis. nih.govtandfonline.com The failure of cellular DNA repair mechanisms to efficiently recognize and excise N²,3-εdG allows it to remain in the DNA, where it can interfere with the fidelity of DNA replication and transcription. tandfonline.comontosight.ai
Research has demonstrated that N²,3-εdG is poorly recognized and processed by several major DNA repair pathways. tandfonline.comnih.gov Unlike other etheno adducts such as 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC), which are efficiently removed by base excision repair (BER) and direct reversal repair enzymes like AlkB, N²,3-εdG is a poor substrate for these systems. tandfonline.comnih.govoup.com For instance, in vitro assays with human DNA glycosylases showed that N²,3-εdG was released at a much slower rate than other etheno adducts. nih.gov This resistance to repair is a primary factor behind its long persistence in vivo. mit.eduoup.com
The persistence of N²,3-εdG is well-documented, with studies revealing its long half-life in various tissues following exposure to carcinogens like vinyl chloride. nih.govtandfonline.com This longevity increases the probability that the lesion will be present during DNA replication.
| Tissue | Half-life of N²,3-εdG |
| Rat Liver | ~150 days |
| Rat Lung | ~150 days |
| Rat Kidney | ~75 days |
| Data sourced from studies on vinyl chloride-exposed rats, indicating the significant persistence of the N²,3-εdG adduct. nih.gov |
When the replication machinery encounters an unrepaired N²,3-εdG adduct, it often stalls. mit.eduoup.com To overcome this blockage, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS), which utilizes specialized Y-family DNA polymerases. nih.govtandfonline.com While TLS allows replication to proceed past the lesion, it is often an error-prone process. nih.gov These polymerases frequently misincorporate incorrect bases opposite the N²,3-εdG adduct. nih.govresearchgate.net
Studies have investigated the miscoding potential of N²,3-εdG when bypassed by human Y-family polymerases, revealing a distinct pattern of mutagenesis. The primary miscoding event is the insertion of thymine (B56734) (T) opposite the lesion, which ultimately results in a G→A transition mutation in subsequent rounds of replication. nih.govmit.eduoup.com
| Human Y-family DNA Polymerase | Primary Miscoding Event (Base Inserted Opposite N²,3-εdG) | dTTP Misincorporation Frequency |
| Polymerase η (pol η) | dCTP (correct) or dTTP (incorrect) | 0.63 |
| Polymerase ι (pol ι) | dCTP (correct) or dTTP (incorrect) | 0.71 |
| Polymerase κ (pol κ) | dCTP (correct) or dTTP (incorrect) | - |
| REV1 | dCTP (correct) or dTTP (incorrect) | Lower frequency |
| This table summarizes the action of human Y-family DNA polymerases when encountering N²,3-εdG. The high frequency of dTTP misincorporation by pol η and pol ι highlights the mutagenic potential of the lesion. nih.gov |
The accumulation of G→A transitions, driven by the persistent and miscoding nature of N²,3-εdG, leads to genomic instability. ontosight.airesearchgate.net This specific mutation is significant as it has been observed in tumors associated with vinyl chloride exposure, suggesting a direct link between the inefficient repair of N²,3-εdG and the initiation of cancer. mit.eduoup.com The failure to repair this adduct disrupts the normal DNA sequence, leading to altered gene function and contributing to the multistep process of carcinogenesis. czytelniamedyczna.plnih.gov
Advanced Analytical Methodologies for Detection and Quantification of N 2 ,3 Ethenodeoxyguanosine
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) coupled with chromatographic separation provides a powerful platform for the identification and quantification of DNA adducts like N(2),3-εdG. This approach allows for the determination of the molecular weight and structural information of the analyte, ensuring high confidence in its identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of N(2),3-εdG due to its high sensitivity, specificity, and suitability for analyzing non-volatile and thermally labile molecules like deoxynucleosides. nih.govoup.com This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.
Isotope-dilution mass spectrometry is the gold standard for the absolute quantification of chemical species. This method involves the addition of a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. nih.gov For N(2),3-εdG analysis, a stable isotope-labeled version, such as [¹³C₄]N(2),3-ethenoguanine, is spiked into the DNA hydrolysate. nih.gov The analyte and the internal standard co-elute during liquid chromatography and are subsequently detected by the mass spectrometer. By comparing the signal intensities of the native analyte and the isotope-labeled standard, a precise and accurate quantification can be achieved, correcting for any sample loss during preparation and analysis. nih.govacs.org
Research has demonstrated the successful application of isotope-dilution LC-MS/MS for quantifying N(2),3-εdG in various biological samples. For instance, a method was developed to quantify N(2),3-ethenoguanine (εGua), the base of N(2),3-εdG, with a linear response (r² = 0.999) and reproducibility from 0.027 to 0.538 pmol/µL. nih.gov The accuracy of this method was determined to be 86 ± 14% by analyzing chloroethylene oxide-treated calf thymus DNA enriched with authentic εGua. nih.gov The precision was 15% for non-enriched samples. nih.gov
Table 1: Performance Characteristics of an Isotope-Dilution LC-MS/MS Method for N(2),3-ethenoguanine Quantification nih.gov
| Parameter | Value |
|---|---|
| Linearity (r²) | 0.999 |
| Quantitative Range | 0.027 to 0.538 pmol/µL |
| Accuracy | 86 ± 14% |
| Precision | 15% |
| Limit of Detection (LOD) | 5 fmol per injection (S/N = 2.5:1) |
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile molecules like deoxynucleosides. nih.gov In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then transferred into the mass spectrometer for analysis.
ESI coupled with LC-MS/MS provides a robust and sensitive platform for the detection of N(2),3-εdG. nih.gov The high efficiency of ionization for polar molecules allows for low detection limits, which is essential for measuring the typically low levels of this adduct in biological samples. nih.govsci-hub.se For example, an LC/ESI-MS method was developed to quantify N(2),3-ethenoguanine with a detection limit of 5 fmol per injection for an authentic standard. nih.gov In routine analysis of biological samples, a detection limit of 50 fmol was achieved. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that has been utilized for the analysis of DNA adducts. nih.gov However, GC-MS is inherently limited to the analysis of volatile and thermally stable compounds. nih.gov Since DNA adducts like N(2),3-εdG are polar and non-volatile, they are not directly amenable to GC-MS analysis. nih.gov
To overcome the limitations of GC-MS for the analysis of non-volatile compounds, a chemical derivatization step is required. nih.govnih.gov Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. jfda-online.comlibretexts.org For DNA adducts, this typically involves converting polar functional groups, such as hydroxyl and amine groups, into less polar and more volatile derivatives. libretexts.orgsigmaaldrich.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.comlibretexts.org
For the analysis of N(2),3-ethenoguanine, derivatization to a pentafluorobenzyl derivative has been successfully employed. nih.gov This derivatization not only increases the volatility of the analyte but also introduces an electrophoric group, which enhances sensitivity when using electron capture negative chemical ionization (ECNCI) mass spectrometry. nih.gov While effective, derivatization can introduce its own set of challenges, including the potential for artifact formation, incomplete reactions, and sample-to-sample variability, which must be carefully controlled. nih.govnih.gov
Immunoaffinity Enrichment Coupled with Mass Spectrometry
To enhance the sensitivity and selectivity of mass spectrometric analysis, immunoaffinity enrichment is often employed as a sample preparation step. nih.govnih.gov This technique utilizes antibodies that specifically recognize and bind to the target analyte, in this case, N(2),3-ethenoguanine. nih.gov The antibodies are immobilized on a solid support, creating an immunoaffinity column. nih.gov
When a complex biological sample, such as a DNA hydrolysate, is passed through the column, the N(2),3-ethenoguanine is selectively captured by the antibodies, while other components of the matrix are washed away. nih.govnih.gov The purified adduct is then eluted from the column and analyzed by mass spectrometry. nih.gov This enrichment step significantly reduces matrix interference and concentrates the analyte, leading to a substantial improvement in the signal-to-noise ratio and lower detection limits. nih.govacs.org
A sensitive and selective assay for N(2),3-ethenoguanine was developed using immunoaffinity columns with polyclonal antibodies followed by GC/ECNCI/HRMS analysis of its pentafluorobenzyl derivative. nih.gov This method demonstrated a detection limit of 5 N(2),3-ethenoguanine adducts per 10⁸ normal deoxyguanosine nucleosides in 150 µg of DNA. nih.gov The recovery of standards from the immunoaffinity columns was 107 ± 7%. nih.gov
Table 2: Comparison of Hydrolysis Methods for N(2),3-ethenoguanine Quantification in Chloroethylene Oxide-Treated Calf Thymus DNA using Immunoaffinity-GC/MS nih.gov
| Hydrolysis Method | N(2),3-ethenoguanine (fmol/µg DNA) |
|---|---|
| Nucleoside Enzymatic (EZ) | 38 ± 2 |
| Neutral Thermal (NT) | 42 ± 3 |
Chromatographic Separation Techniques
The accurate detection and quantification of DNA adducts such as N(2),3-Ethenodeoxyguanosine (N(2),3-εdG) from complex biological matrices rely on powerful separation techniques. Chromatographic methods are essential for isolating these adducts from unmodified nucleosides and other cellular components that could interfere with analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this field, often coupled with sensitive detectors like mass spectrometers (MS) or ultraviolet (UV) and fluorescence detectors. nih.govird.fr The choice of chromatographic conditions, including the stationary phase (column) and mobile phase composition, is critical for achieving the necessary resolution and sensitivity. sigmaaldrich.comcriver.com For instance, reverse-phase HPLC is commonly used to separate DNA adducts based on their hydrophobicity. nih.govsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification of nucleosides, including the N(2),3-εdG adduct, prior to their quantification. nih.gov This process is crucial for removing impurities that could interfere with downstream analysis, thereby ensuring greater accuracy and specificity. sigmaaldrich.com Reverse-phase HPLC (RP-HPLC) is a frequently employed method for purifying oligonucleotides and their constituent nucleosides. sigmaaldrich.com This technique separates molecules based on their polarity, using a nonpolar stationary phase and a polar mobile phase.
In a typical application, DNA is first enzymatically hydrolyzed to release the individual nucleosides. nih.gov This mixture is then injected into an HPLC system. For the separation of N(2),3-εdG and related compounds, a C18 column is often used as the stationary phase. ird.fr A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic modifier (such as methanol (B129727) or acetonitrile) allows for the effective separation of the more polar unmodified nucleosides from the slightly less polar etheno adducts. The separated fractions can then be collected for subsequent analysis, often by mass spectrometry. nih.gov
Considerations for Sensitive and Specific Detection in Biological Samples
Analyzing N(2),3-εdG in biological samples presents significant challenges due to its low abundance and chemical properties. Achieving sensitive and specific detection requires meticulous optimization of the entire analytical workflow, from DNA isolation to final measurement.
A major challenge in the analysis of DNA adducts is the potential for artificial formation of the adduct of interest during sample preparation and DNA isolation. nih.govsci-hub.se For etheno adducts, this is a particular concern as the reactive precursors, such as lipid peroxidation products, might still be present in the sample and could react with DNA bases during the extraction and hydrolysis steps. This can lead to an overestimation of the adduct levels.
Several strategies are employed to minimize these artifacts. One approach is to include antioxidants, such as butylated hydroxytoluene (BHT), during the DNA isolation procedure to quench reactive species. Additionally, performing all steps at low temperatures and under inert atmosphere can reduce oxidative damage. The choice of DNA hydrolysis method is also critical; using enzymatic hydrolysis under mild conditions is generally preferred over harsh acid hydrolysis, which can not only create artifacts but also degrade the target adduct. Validating the analytical method by demonstrating the absence of adduct formation in control DNA under the same isolation and workup conditions is a crucial quality control step.
The inherent chemical instability of N(2),3-εdG, specifically the lability of its glycosidic bond, complicates its study in biological systems. nih.govmit.edu To overcome this limitation, chemically stabilized analogs have been developed for research purposes. A key example is the use of a 2'-fluoro isostere, specifically 2′-fluoro-N(2),3-ε-2′-deoxyarabinoguanosine. nih.gov
In this analog, the hydroxyl group at the 2' position of the deoxyribose sugar is replaced with a fluorine atom. nih.govnih.gov This substitution significantly increases the stability of the N-glycosidic bond, making the nucleoside more resistant to depurination during oligonucleotide synthesis and in biological assays. nih.gov The use of this stabilized analog has been instrumental in allowing researchers to incorporate N(2),3-εdG into synthetic DNA strands. These modified oligonucleotides are then used in studies to accurately investigate the adduct's miscoding potential during DNA replication by various DNA polymerases and to better understand its role in mutagenesis without the complication of adduct loss. nih.govmit.edu
The validation of any analytical method for N(2),3-εdG requires the determination of key performance metrics to ensure the reliability of the results. These metrics include the limit of detection (LOD), limit of quantification (LOQ), accuracy, and reproducibility (precision).
Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive method for quantifying etheno adducts. nih.gov For the related base, N2,3-ethenoguanine (εGua), a liquid chromatography/electrospray ionization mass spectrometric (LC/ESI-MS) method has been developed. nih.govsci-hub.se In one study, the detection limit for authentic εGua was 5 femtomoles (fmol) per injection with a signal-to-noise ratio (S/N) of 2.5:1. nih.govsci-hub.se For routine analysis of biological samples, the detection limit was reported as 50 fmol with an S/N of 3:1. nih.govsci-hub.se Reproducibility is another critical parameter. The precision of the assay was found to be 15% when analyzing chloroethylene oxide-treated calf thymus DNA. nih.govsci-hub.se
The table below summarizes key quantitative performance metrics reported for the analysis of N2,3-ethenoguanine.
| Metric | Value | Conditions / Notes | Source |
| Limit of Detection (LOD) | 5 fmol per injection | For authentic standard; S/N = 2.5:1 | nih.govsci-hub.se |
| Limit of Detection (LOD) | 50 fmol | For biological samples; S/N = 3:1 | nih.govsci-hub.se |
| Linearity (r²) | 0.999 | Response of εGua to an isotopically labelled internal standard | nih.gov |
| Accuracy | 86 ± 14% | Analysis of enriched calf thymus DNA | nih.gov |
| Precision | 15% | Analysis of non-enriched calf thymus DNA | nih.govsci-hub.se |
Structural Biology of N 2 ,3 Ethenodeoxyguanosine Containing Nucleic Acids and Enzyme Complexes
X-ray Crystallography Studies of Adduct-Polymerase Interactions
X-ray crystallography has been instrumental in providing atomic-level snapshots of how DNA polymerases interact with N(2),3-εdG. These studies have been pivotal in understanding the mechanisms of translesion synthesis (TLS), a process whereby specialized polymerases bypass DNA lesions, often at the cost of fidelity.
Visualization of N(2),3-Ethenodeoxyguanosine within DNA Polymerase Active Sites
To overcome the inherent instability of the glycosidic bond of N(2),3-εdG, which complicates structural studies, researchers have utilized a 2'-fluoro-deoxyarabinoguanosine isostere to stabilize the adduct within synthetic oligonucleotides. nih.govresearchgate.net This approach has enabled the crystallization and structural determination of human Y-family DNA polymerase ι (pol ι) in complex with a DNA template containing N(2),3-εdG. nih.gov
Crystal structures of pol ι bound to a N(2),3-εdG-adducted template DNA reveal the lesion accommodated within the confines of the enzyme's active site. nih.gov These structures provide a static yet detailed view of the adduct's orientation relative to the incoming nucleotide and the amino acid residues of the polymerase that constitute the active site.
Elucidation of Molecular Interactions Governing Bypass and Miscoding
The crystallographic data for pol ι have shed light on the molecular basis for both correct incorporation of deoxycytidine triphosphate (dCTP) and misincorporation of deoxythymidine triphosphate (dTTP) opposite N(2),3-εdG. nih.gov The structures revealed that N(2),3-εdG engages in Hoogsteen-like base pairing with both incoming dCTP and dTTP. nih.gov
| Feature | N(2),3-εdG:dCTP in Pol ι Active Site | N(2),3-εdG:dTTP in Pol ι Active Site |
| Base Pairing | Hoogsteen-like | Hoogsteen-like |
| Hydrogen Bonds | Two | One |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
While X-ray crystallography provides high-resolution data on the solid-state conformation of molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which may be more representative of the physiological state.
Characterization of Adduct Conformations in Duplex DNA
To date, detailed high-resolution NMR solution structures specifically for duplex DNA containing the this compound adduct are not extensively reported in the literature. A major challenge for such studies is the lability of the glycosidic bond of N(2),3-εdG, which can lead to sample degradation under the conditions required for NMR experiments. nih.gov In contrast, the more stable isomer, 1,N(2)-ethenodeoxyguanosine, has been more amenable to NMR structural analysis. acs.orgnih.govnih.gov These studies have revealed that the 1,N(2) adduct can adopt different conformations depending on the pH and sequence context, including Hoogsteen base pairing at acidic pH. nih.gov
Analysis of Localized DNA Structural Perturbations
Although a complete solution structure is lacking, it is anticipated that the bulky etheno ring of N(2),3-εdG would introduce significant local perturbations to the DNA double helix. Based on studies of other bulky adducts, such distortions would likely involve alterations in base pairing, stacking interactions, and the sugar-phosphate backbone conformation in the vicinity of the lesion. The precise nature and extent of these perturbations for N(2),3-εdG in solution remain an area for future investigation.
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, serve as a valuable complement to experimental structural data. These methods can provide insights into the dynamic behavior of DNA containing adducts and their complexes with proteins over time.
MD simulations have been employed in conjunction with NMR-derived distance and dihedral angle restraints to refine the solution structures of DNA duplexes containing the related 1,N(2)-ethenodeoxyguanosine adduct. acs.orgnih.govrcsb.org These simulations have been instrumental in characterizing the conformational landscape of the adducted DNA and in understanding how the lesion affects the local and global helical parameters. For this compound, while not the primary focus of dedicated computational studies in the available literature, MD simulations have been used as part of broader investigations to complement experimental findings. Future focused computational studies will be invaluable for a more complete understanding of the conformational dynamics of N(2),3-εdG in various DNA contexts and its interactions with DNA polymerases and repair enzymes.
Prediction of Adduct Conformations and Dynamics
While direct and extensive molecular dynamics simulations specifically focused on this compound within a DNA duplex are not abundantly documented in publicly available research, predictions regarding its conformational behavior can be extrapolated from studies of the structurally related 1,N2-ethenodeoxyguanosine (1,N2-εdG) adduct. The presence of the bulky etheno ring fused to the guanine (B1146940) base restricts the conformational freedom of the nucleoside.
It is predicted that N(2),3-εdG, similar to 1,N2-εdG, exists in a dynamic equilibrium between different conformations, most notably the syn and anti conformations around the glycosidic bond. In the anti conformation, which is typical for standard Watson-Crick base pairing, the bulk of the etheno moiety would likely be accommodated within the DNA helix, potentially causing significant distortion. In the syn conformation, the base is rotated, which may position the etheno group in either the major or minor groove, thereby minimizing steric clash within the helix core. This conformational flexibility is a critical determinant of how the adduct is recognized and processed by the cellular machinery.
The equilibrium between these conformers is likely influenced by the local sequence context and the identity of the opposing base. The presence of N(2),3-εdG is expected to destabilize the DNA duplex, a common feature of bulky DNA adducts. This destabilization arises from the disruption of normal base stacking and hydrogen bonding interactions.
| Parameter | Predicted Conformation/Dynamic Feature | Basis for Prediction |
| Glycosidic Bond | Dynamic equilibrium between syn and anti conformations. | Inferred from studies on the structurally similar 1,N2-ethenodeoxyguanosine adduct, which exhibits this equilibrium nih.gov. |
| Helix Stability | Localized destabilization of the DNA double helix. | General principle for bulky DNA adducts that disrupt base pairing and stacking. |
| Base Pairing | Disruption of standard Watson-Crick hydrogen bonding. | The etheno ring blocks the Watson-Crick face of guanine. |
| Conformational Impact | Potential for significant local distortion of the DNA backbone. | Necessary to accommodate the bulky, planar etheno ring system. |
Simulation of DNA Polymerase Interactions with this compound
The interaction of DNA polymerases with N(2),3-εdG-containing templates has been investigated through structural biology, providing insights that are foundational for computational simulations. A key study utilized a stabilized 2'-fluoro isostere of N(2),3-εdG to determine the crystal structures of this adduct within the active site of the human Y-family DNA polymerase ι (pol ι) nih.govnih.gov. These structures reveal the basis for the mutagenic potential of this lesion.
When paired with an incoming deoxycytidine triphosphate (dCTP), the N(2),3-εdG adduct adopts a conformation that allows for a Hoogsteen-like base pair. This non-canonical pairing is stabilized by two hydrogen bonds. In contrast, when the incorrect nucleotide, deoxythymidine triphosphate (dTTP), is incorporated opposite the lesion, a similar Hoogsteen-like geometry is observed, but with only one hydrogen bond stabilizing the pair nih.govnih.gov.
These structural snapshots provide critical data for molecular dynamics simulations to explore the dynamic nature of these interactions. Simulations can elucidate the energetic landscape of correct versus incorrect nucleotide incorporation, the role of specific amino acid residues in the polymerase active site in accommodating the bulky adduct, and the conformational changes in both the DNA and the protein during the catalytic cycle. The similar geometric arrangement for both correct (dCTP) and incorrect (dTTP) incorporation, as revealed by the crystal structures, helps to explain the observed miscoding potential of the N(2),3-εdG adduct nih.gov.
| Polymerase | Incoming Nucleotide | Base Pairing with N(2),3-εdG | Number of Hydrogen Bonds | Structural Implication |
| Human pol ι | dCTP (correct) | Hoogsteen-like | Two | Provides a structural basis for correct incorporation, albeit with a non-standard pairing geometry nih.govnih.gov. |
| Human pol ι | dTTP (incorrect) | Hoogsteen-like | One | The structural similarity to the correct pairing underlies the catalytic efficiency of misincorporation, explaining the mutagenic potential of the adduct nih.govnih.gov. |
These findings highlight how the structural flexibility of both the DNA adduct and the DNA polymerase active site can lead to mutagenic outcomes during DNA replication.
Q & A
Q. How can N(2),3-Ethenodeoxyguanosine be reliably detected in DNA samples from oxidative stress models?
Methodological Answer: Detection requires sensitive analytical techniques such as:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Enables quantification at femtomolar levels with isotope-labeled internal standards for calibration .
- Immunoassays with Monoclonal Antibodies: Antibodies specific to this compound (e.g., developed via hybridoma technology) allow selective detection in cellular DNA. Cross-reactivity with structurally similar adducts (e.g., 1,N6-ethenodeoxyadenosine) must be ruled out via competitive ELISA .
- 32P-Postlabeling: Useful for low-abundance adducts but requires optimization to avoid interference from endogenous nucleotides .
Q. What experimental models are appropriate for studying endogenous formation mechanisms of this compound?
Methodological Answer:
- In Vitro Peroxidation Systems: Incubate deoxyguanosine or DNA with lipid peroxidation (LPO) products (e.g., 4-hydroxynonenal) under controlled oxidative conditions (e.g., Fe²⁺/H₂O₂). Monitor adduct formation via LC-MS .
- Vinyl Chloride Exposure Models: Treat mammalian cell lines (e.g., HeLa) or rodents with vinyl chloride metabolites (e.g., chloroethylene oxide) to simulate environmental carcinogen exposure. Compare adduct levels using immunoaffinity chromatography .
Q. What are the primary mutagenic consequences of this compound in DNA replication studies?
Methodological Answer:
- In Vitro Replication Assays: Use polymerase fidelity assays (e.g., Klenow fragment) to quantify misincorporation rates. This compound primarily induces GC→AT transitions due to impaired Watson-Crick base pairing .
- E. coli Mutation Reporter Systems: Clone adduct-containing oligonucleotides into plasmids and transform into repair-deficient strains (e.g., alkA tag mutants). Sequence progeny to identify mutation spectra .
Q. How do researchers validate the specificity of this compound antibodies in immunohistochemical studies?
Methodological Answer:
Q. What are the recommended protocols for stabilizing this compound in DNA during extraction?
Methodological Answer:
- DNA Stabilization: Add antioxidants (e.g., deferoxamine) to lysis buffers to prevent artifactual adduct formation during extraction.
- Storage Conditions: Store DNA at -80°C in EDTA-containing buffers to inhibit nuclease activity and metal-catalyzed oxidation .
Advanced Research Questions
Q. How do repair enzyme kinetics influence the interpretation of this compound adduct levels in mutagenicity studies?
Methodological Answer:
- Repair Pathway Inhibition: Treat cells with inhibitors of base excision repair (BER) enzymes (e.g., methoxyamine for AP endonuclease blockade). Quantify adduct persistence and mutation frequency via comet assays or sequencing .
- Kinetic Modeling: Use Michaelis-Menten parameters (e.g., Kₘ and Vₘₐₓ) for repair enzymes (e.g., ALKBH2) to predict adduct half-life in different genomic regions .
Q. What methodological considerations resolve discrepancies in reported GC→AT transition frequencies caused by this compound?
Methodological Answer:
- Context-Specific Analysis: Embed adducts in varying sequence contexts (e.g., CpG vs. non-CpG sites) to assess steric and electronic effects on polymerase misincorporation .
- Single-Molecule Sequencing: Use PacBio SMRT or nanopore sequencing to detect low-frequency mutations masked by bulk assays .
Q. What are the key challenges in synthesizing stable this compound derivatives for structural studies?
Methodological Answer:
- Glycosidic Bond Stability: Protect the deoxyribose moiety with tert-butyldiphenylsilyl (tBDPS) groups during synthesis to prevent hydrolysis. Confirm purity via NOESY NMR to verify β-configuration .
- Deprotection Optimization: Use tetrabutylammonium fluoride (TBAF) under mild acidic conditions (acetic acid/THF) to avoid adduct decomposition .
Q. How can researchers differentiate this compound adducts from other etheno-DNA lesions in complex biological samples?
Methodological Answer:
Q. What experimental designs address conflicting data on this compound’s role in hepatocarcinogenesis?
Methodological Answer:
- Integrated Omics Approaches: Combine DNA adduct quantitation with transcriptomic profiling (e.g., RNA-seq) in liver tissues to correlate adduct levels with oncogenic pathway activation .
- In Vivo Repair Knockout Models: Use hepatocyte-specific Aag or Ogg1 knockout mice to isolate the contribution of repair deficiencies to adduct-driven mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
